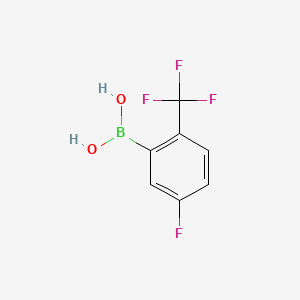

5-Fluoro-2-(trifluoromethyl)phenylboronic acid

Beschreibung

5-Fluoro-2-(trifluoromethyl)phenylboronic acid (CAS: 928053-97-8) is a fluorinated arylboronic acid with the molecular formula C₇H₅BF₄O₂ and a molecular weight of 207.92 g/mol. Its structure features a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring, attached to a boronic acid (-B(OH)₂) moiety . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, particularly in pharmaceutical and agrochemical research . Its electron-withdrawing substituents enhance acidity and reactivity, making it a valuable building block for complex molecules .

Eigenschaften

IUPAC Name |

[5-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDUHXAQWUKBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647887 | |

| Record name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928053-97-8 | |

| Record name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid typically involves the lithiation of a fluorinated aromatic compound followed by borylation. One common method involves the reaction of 5-fluoro-2-(trifluoromethyl)iodobenzene with a boron reagent under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods may involve continuous flow reactors and more robust catalysts to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid is as a reagent in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, allowing for the construction of complex organic molecules. The introduction of the 5-fluoro-2-(trifluoromethyl)phenyl moiety can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting compounds.

Building Blocks for Drug Development

The compound serves as a versatile building block in the synthesis of bioactive molecules, which are crucial for drug development. Its ability to modify molecular properties makes it valuable in creating pharmaceuticals with enhanced efficacy and reduced side effects.

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown moderate activity against various pathogens, including Candida albicans and Aspergillus niger. The compound's mechanism of action may involve inhibition of essential microbial enzymes, similar to other boron-containing compounds used in medicine .

Potential Antiandrogen Activity

Research has also explored the antiandrogenic properties of related boronic acids. Compounds similar to this compound have been investigated for their antiproliferative effects against prostate cancer cell lines. The presence of fluorine in these compounds appears to enhance their biological activity, making them potential candidates for cancer treatment .

Chemical Properties and Reactivity

This compound is characterized by its unique substitution pattern, which affects its reactivity and solubility compared to other boronic acids. The fluorine and trifluoromethyl groups contribute to its acidity and ability to form stable complexes with diols, which is essential for its role in sensing applications .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The table below compares 5-Fluoro-2-(trifluoromethyl)phenylboronic acid with structurally related arylboronic acids:

*Estimated based on electron-withdrawing effects of substituents .

- Electron-Withdrawing Effects: The -CF₃ and -F groups in this compound significantly lower its pKa compared to non-fluorinated analogs like 2-formylphenylboronic acid, enhancing its reactivity in cross-coupling reactions .

Antimicrobial Activity

While this compound itself is primarily used in synthesis, related compounds like 5-Trifluoromethyl-2-formylphenylboronic acid () exhibit notable antimicrobial properties. Key findings include:

- Benzoxaborole Formation : The formyl group in 2-formylphenylboronic acid allows cyclization to benzoxaboroles, which inhibit fungal leucyl-tRNA synthetase (LeuRS) with MIC values as low as 8 µg/mL against Bacillus cereus .

- Fluorinated Analogs : The -CF₃ group in This compound may enhance membrane permeability but lacks the formyl group required for benzoxaborole formation, limiting direct antifungal action .

Biologische Aktivität

5-Fluoro-2-(trifluoromethyl)phenylboronic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, properties, and biological activity, particularly focusing on its antimicrobial effects and potential therapeutic applications.

Structure and Properties

This compound possesses a trifluoromethyl group and a fluorine atom on the phenyl ring, which significantly influences its chemical behavior. The presence of these electron-withdrawing groups enhances the acidity of the compound, making it more reactive in various biochemical contexts. The compound can exist in different isomeric forms, which may affect its biological activity.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated through various studies. It has shown moderate antifungal and antibacterial activities against several pathogens.

In Vitro Studies

In vitro studies have employed methods such as agar diffusion and determination of Minimum Inhibitory Concentration (MIC) to assess the compound's efficacy against bacterial strains like Escherichia coli and Bacillus cereus, as well as fungal strains including Candida albicans and Aspergillus niger. The results indicate:

- Antibacterial Activity : The compound demonstrated significant activity against Bacillus cereus, with MIC values lower than those of established antifungal agents like Tavaborole (AN2690). This suggests a potential for use in treating infections caused by this bacterium.

- Antifungal Activity : Moderate action was observed against Candida albicans and Aspergillus niger, with inhibition zones measuring 8 mm and 5 mm respectively at higher concentrations (100 µg) .

The proposed mechanism for the antimicrobial activity involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis in microorganisms. Docking studies suggest that this compound can effectively bind to the active site of LeuRS, similar to other known inhibitors .

Comparative Biological Activity

The following table summarizes the antimicrobial activity of this compound compared to other related compounds:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | <50 | Antibacterial |

| Tavaborole (AN2690) | >100 | Antifungal |

| Amphotericin B | >100 | Antifungal |

Case Studies

Recent studies have highlighted the potential application of this compound in drug development:

- Study on Antimicrobial Efficacy : A comprehensive study involving various bacterial strains showed that this compound could serve as an effective alternative to traditional antibiotics, particularly in cases where resistance is prevalent .

- Mechanistic Insights : Research has focused on the binding interactions between this boronic acid derivative and LeuRS, providing insights into how structural modifications can enhance biological activity .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-Fluoro-2-(trifluoromethyl)phenylboronic acid, and how is purity validated?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling between halogenated aryl precursors (e.g., bromo- or iodoarenes) and boronic acids. For example, trifluoromethyl-substituted aryl halides can react with fluorophenylboronic acids under inert conditions (N₂/Ar) in solvents like THF or dioxane .

- Purity Validation : Post-synthesis, purity is assessed via HPLC (>98% purity threshold) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm the absence of residual palladium or unreacted precursors. Boronate ester byproducts are monitored via ¹¹B NMR .

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- ¹H/¹⁹F NMR : Identifies fluorine environments (e.g., CF₃ and aryl-F) and confirms substitution patterns. The CF₃ group typically appears as a quartet in ¹⁹F NMR (~-60 ppm) .

- IR Spectroscopy : Detects B–O stretching (~1,350 cm⁻¹) and aryl-F vibrations (~1,200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: ~234.00205 Da) and isotopic patterns .

Advanced Questions

Q. How do electron-withdrawing substituents (F, CF₃) influence the reactivity of this boronic acid in cross-coupling reactions?

- Electronic Effects : The CF₃ group strongly withdraws electrons via induction, reducing the electron density of the boronic acid and slowing transmetallation steps in Suzuki reactions. Fluorine at the ortho position further sterically hinders the boron center, requiring optimized ligands (e.g., SPhos) and higher temperatures (~80–100°C) for efficient coupling .

- Experimental Design : Compare coupling efficiencies with analogous non-fluorinated boronic acids using kinetic studies (e.g., monitoring reaction progress via GC-MS).

Q. How can solubility limitations of this compound in aqueous media be overcome for biological or catalytic studies?

- Solubility Data : The compound exhibits low solubility in water (<20 mg/L at 25°C) but higher solubility in acetone (~150 mg/L) or DMSO. Co-solvent systems (e.g., water:acetone 1:4 v/v) or micellar catalysis (using surfactants like SDS) enhance dispersion .

- Methodology : Pre-dissolve the boronic acid in a minimal volume of DMSO before adding to aqueous buffers. Monitor stability via pH control (optimal pH 7–9 to prevent boronate hydrolysis) .

Q. How should researchers address contradictions in reported spectroscopic data for trifluoromethylphenylboronic acids?

- Case Study : Conflicting ¹¹B NMR shifts (e.g., 28–32 ppm for arylboronic acids) may arise from solvent polarity or hydration states. Validate data using standardized conditions (dry DMSO-d₆ or CDCl₃) .

- Resolution Strategy : Cross-reference with computational studies (DFT calculations) to predict chemical shifts and compare with experimental results. For example, B3LYP/6-31G(d) models accurately replicate ¹⁹F NMR environments .

Data Contradiction Analysis

Q. Why do studies report varying catalytic efficiencies for trifluoromethylphenylboronic acids in amidation reactions?

- Key Factors :

- Substituent Position : Ortho-CF₃ groups (as in 5-Fluoro-2-(trifluoromethyl) derivatives) show lower catalytic activity compared to para-CF₃ analogs due to steric hindrance.

- Acidity Differences : pKa values of boronic acids influence nucleophilic attack. Ortho-CF₃ lowers pKa (~8.2 vs. ~9.5 for meta-CF₃), altering reaction pathways .

- Experimental Design : Conduct pH-dependent kinetic assays to correlate acidity with catalytic turnover.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.